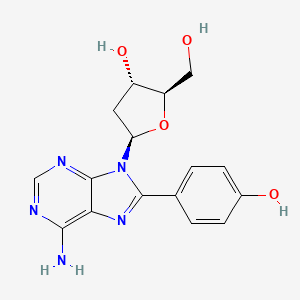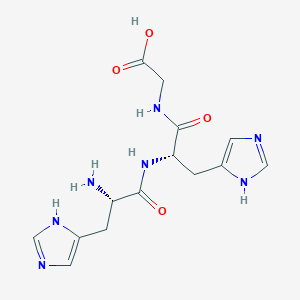
His-His-Gly
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of His-His-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (histidine) are then sequentially added using coupling reagents such as carbodiimides or uronium salts. The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is obtained .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli. The expressed peptide is then purified using techniques like immobilized metal affinity chromatography (IMAC), which exploits the affinity of histidine residues for metal ions .
化学反应分析
Types of Reactions
His-His-Gly can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidines with modified side chains.
Reduction: Reduction reactions can reverse the oxidation of histidine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of histidine residues can lead to the formation of 2-oxo-histidine, while substitution reactions can yield histidine derivatives with various functional groups attached to the imidazole ring .
科学研究应用
His-His-Gly has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide chemistry and interactions with metal ions.
Biology: Functions as a cell-penetrating peptide, facilitating the delivery of therapeutic molecules into cells.
Industry: Utilized in the development of metal-chelating agents and as a component in various industrial processes
作用机制
The mechanism of action of His-His-Gly involves its ability to coordinate with metal ions through the imidazole rings of the histidine residues. This coordination can modulate the activity of metal-dependent enzymes and influence various biochemical pathways. Additionally, the peptide’s ability to penetrate cell membranes allows it to deliver therapeutic molecules directly into cells, enhancing their efficacy .
相似化合物的比较
Similar Compounds
His-His-His: A tripeptide with three histidine residues, known for its strong metal-binding properties.
Gly-His-His: Similar to His-His-Gly but with the glycine residue at the N-terminus, exhibiting different metal-binding characteristics.
His-Gly-His: Another variant with a different sequence, affecting its interaction with metal ions and biological activity
Uniqueness
This compound is unique due to its specific sequence, which provides a balance between metal-binding affinity and biological activity. The presence of glycine at the C-terminus allows for flexibility in the peptide structure, enhancing its ability to interact with various targets and penetrate cell membranes .
属性
分子式 |
C14H19N7O4 |
|---|---|
分子量 |
349.35 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N7O4/c15-10(1-8-3-16-6-19-8)13(24)21-11(2-9-4-17-7-20-9)14(25)18-5-12(22)23/h3-4,6-7,10-11H,1-2,5,15H2,(H,16,19)(H,17,20)(H,18,25)(H,21,24)(H,22,23)/t10-,11-/m0/s1 |
InChI 键 |
JIUYRPFQJJRSJB-QWRGUYRKSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


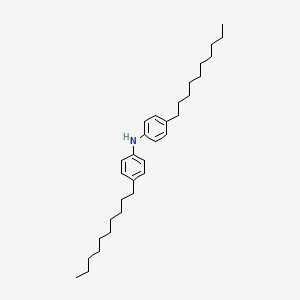
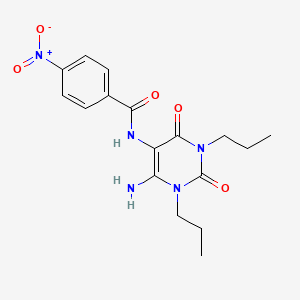

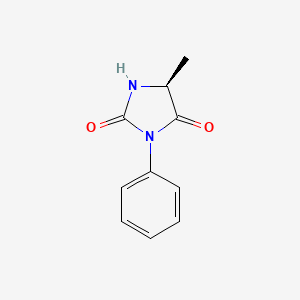
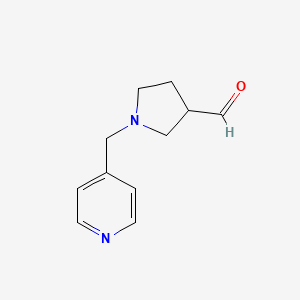
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)

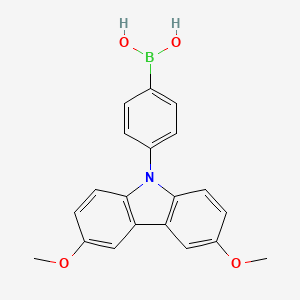
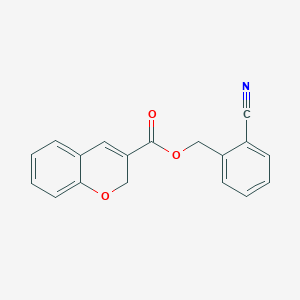
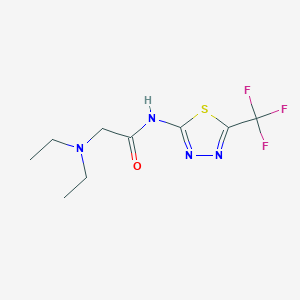
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
